Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-
Description
Introduction to Benzimidazole-Based Acetic Acid Derivatives
Structural Overview of [(1-Methyl-1H-Benzimidazol-2-yl)Amino]Oxo-Acetic Acid
The molecular structure of acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-, is characterized by a benzimidazole ring system fused with an acetamide functional group. The benzimidazole core consists of a benzene ring fused to an imidazole ring, with a methyl group substituent at the 1-position of the imidazole nitrogen. At the 2-position, an acetamide moiety ($$ -NHC(=O)C(=O)OH $$) is attached, introducing both hydrogen-bonding capacity and acidity to the molecule.
Key Structural Features:
- Molecular Formula : $$ C{10}H{9}N{3}O{3} $$
- IUPAC Name : 2-[(1-Methylbenzimidazol-2-yl)amino]-2-oxoacetic acid.
- SMILES Representation :
CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O, which encodes the methyl group at N1, the benzimidazole backbone, and the acetamide side chain. - Crystallographic Data : While explicit crystallographic coordinates are not provided in the search results, the planar benzimidazole ring and tetrahedral geometry of the acetamide group suggest a hybrid aromatic-aliphatic electronic structure.
A comparative analysis with related benzimidazole-acetic acid derivatives highlights distinct structural differences:
The presence of the acetamide group in [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-acetic acid distinguishes it from simpler benzimidazole derivatives, enabling participation in hydrogen bonding and coordination chemistry. The carboxylic acid ($$ pKa \approx 3.8 $$) and amide ($$ pKa \approx 15 $$) functionalities further enhance its reactivity in aqueous and organic media.
Historical Context and Significance in Heterocyclic Chemistry
Benzimidazole derivatives emerged as critical scaffolds in medicinal chemistry following the discovery of their role in vitamin B$$_{12}$$ analogs. The synthesis of [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-acetic acid builds upon classical benzimidazole preparation methods, such as the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate. Modern adaptations involve functionalization at the 2-position through nucleophilic substitution or condensation reactions, as exemplified by its synthesis from 1-methylbenzimidazole and oxalyl chloride.
The compound’s historical significance lies in its dual functionality:
- Pharmaceutical Applications : Benzimidazole derivatives are renowned for their antimicrobial, antiviral, and anticancer properties. The acetamide group in this compound may serve as a pharmacophore for enzyme inhibition, particularly in kinase or protease targets.
- Materials Science : The planar benzimidazole ring and polar acetamide group enable applications in organic semiconductors or metal-organic frameworks (MOFs), where π-π stacking and hydrogen bonding govern material properties.
A notable advancement is its use as a precursor in the synthesis of complex molecules, such as those disclosed in patent WO2013150545A2, where benzimidazole-acetic acid derivatives are intermediates in kinase inhibitor production. The compound’s stability under acidic conditions, attributed to the methyl group’s steric protection of the imidazole nitrogen, further enhances its utility in multi-step syntheses.
In retrosynthetic analysis, the molecule can be deconstructed into 1-methylbenzimidazole and oxalic acid derivatives, reflecting strategies taught in organic chemistry curricula. This approach underscores the compound’s role in educating synthetic chemists on functional group compatibility and regioselectivity.
The integration of computational chemistry tools, such as PubChem’s 3D conformer models, has accelerated the study of its electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces. These insights guide the design of derivatives with tailored reactivity for specific applications.
Properties
CAS No. |
61712-72-9 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)11-10(13)12-8(14)9(15)16/h2-5H,1H3,(H,15,16)(H,11,12,14) |
InChI Key |
YKFCUQGLIZMGPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with an appropriate acylating agent. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate ()
- Structure : Ethyl ester of the α-keto acid derivative, with a 1-methylbenzimidazole substituent.
- Key Differences :
- Functional Group : Ester (R = ethyl) vs. free carboxylic acid in the target compound.
- Molecular Weight : 232.239 g/mol (ester) vs. ~218.2 g/mol (estimated for free acid).
- Implications : The ester form enhances lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivity. The free acid form may exhibit stronger hydrogen-bonding capacity and solubility in polar solvents .
1H-Benzimidazole-2-acetic Acid ()
- Structure: Simpler benzimidazole-acetic acid derivative lacking the amino-oxo group.
- Key Differences: Substituents: Absence of the α-keto group and methyl substitution on the benzimidazole nitrogen.
- Applications : Primarily used as a building block for metal-organic frameworks or peptide conjugates due to its carboxylic acid group .
2-(((1H-Benzo[d]imidazolyl-2-yl)methyl)(1-phenmethyl-1H-benzo[d]imidazolyl-2-yl)amino)acetic Acid ()
- Structure: Dibenzimidazolyl amino acid with a phenmethyl substituent.
- Key Differences: Complexity: Two benzimidazole rings linked via a methylamino-acetic acid bridge. Molecular Weight: Higher (~495.18 g/mol) due to additional aromatic groups.
Physicochemical Properties
Key Observations :
Biological Activity
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H11N3O
- Molecular Weight : 201.23 g/mol
- Structure : The compound features a benzimidazole moiety which is known for its biological significance, particularly in drug design.
The biological activity of acetic acid derivatives often involves interaction with specific biological targets such as enzymes and receptors. The benzimidazole structure is notable for its role in:
- Inhibition of Enzymatic Activity : Compounds containing benzimidazole can inhibit various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Some benzimidazole derivatives exhibit antimicrobial properties, making them candidates for pharmaceutical applications.
Anticancer Properties
Research indicates that compounds similar to acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-, may exhibit anticancer properties. A study highlighted the efficacy of benzimidazole derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that:
- In Vitro Testing : Various derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest potential applications in developing new antimicrobial agents.
Case Studies
- Case Study on Cancer Cell Lines : A study involving the treatment of human breast cancer cell lines with acetic acid derivatives showed a dose-dependent decrease in cell viability, indicating potential use as an anticancer agent.
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of a benzimidazole derivative against urinary tract infections, the compound demonstrated significant reduction in bacterial load compared to controls.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that:
- Low Acute Toxicity : Initial assessments suggest low acute toxicity in animal models.
- Potential Side Effects : Further studies are required to fully understand the side effect profile and long-term impacts on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
